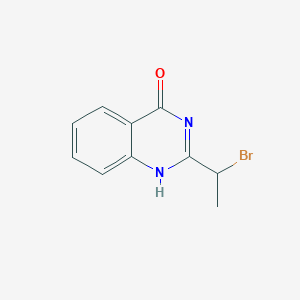

2-(1-bromoethyl)-1H-quinazolin-4-one

Description

Properties

IUPAC Name |

2-(1-bromoethyl)-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-6(11)9-12-8-5-3-2-4-7(8)10(14)13-9/h2-6H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCHMSTXWLBOFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=O)C2=CC=CC=C2N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=NC(=O)C2=CC=CC=C2N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Niementowski Synthesis with Post-Synthetic Bromination

The Niementowski reaction, a classical method for constructing 4(3H)-quinazolinones, involves condensation of anthranilic acid derivatives with amides or nitriles . To synthesize 2-(1-bromoethyl)-1H-quinazolin-4-one, anthranilic acid is first acylated with propionyl chloride to form 2-propionamidobenzoic acid. Cyclization under microwave irradiation (120°C, 30 min) yields 2-ethyl-1H-quinazolin-4-one . Subsequent bromination at the ethyl group is achieved using bromine (Br₂) in methanol with sodium methoxide (NaOMe) as a base, facilitating radical or electrophilic substitution at the benzylic position .

Example Protocol

-

Step 1 : Anthranilic acid (10 mmol) and propionyl chloride (12 mmol) react in acetic anhydride (50 mL) at 100°C for 2 h to form 2-propionamidobenzoic acid (yield: 85%).

-

Step 2 : Microwave-assisted cyclization at 120°C for 30 min yields 2-ethyl-1H-quinazolin-4-one (yield: 78%) .

-

Step 3 : Bromination with Br₂ (1.2 eq) in methanol/NaOMe at 75°C for 6 h affords this compound (yield: 65%) .

Key Data

Base-Promoted SNAr Reaction with Bromoethyl Precursors

A transition-metal-free approach utilizes ortho-fluorobenzamides and bromoethyl-containing amides in dimethyl sulfoxide (DMSO) with cesium carbonate (Cs₂CO₃) . The reaction proceeds via nucleophilic aromatic substitution (SNAr) at the ortho-fluorine position, followed by cyclization to form the quinazolinone ring.

General Procedure

-

Reactants : ortho-Fluorobenzamide (1.0 mmol), 1-bromoethylamide (2.5 mmol), Cs₂CO₃ (2.5 mmol), DMSO (4 mL).

-

Workup : Extraction with ethyl acetate, column chromatography (petroleum ether/ethyl acetate).

Advantages : Eliminates need for copper catalysts; DMSO acts as both solvent and mild oxidant.

Acylative Ring Closure with Bromoethyl Acyl Chloride

Modified benzoxazinone intermediates enable incorporation of bromoethyl groups during quinazolinone synthesis . Chloro acyl chloride is replaced with 1-bromoethyl acyl chloride to form 2-(1-bromoethyl)-4H-benzo[d] oxazin-4-one, which undergoes aminolysis with ammonia or primary amines.

Synthetic Pathway

-

Acylation : Anthranilic acid + 1-bromoethyl acyl chloride → 2-(1-bromoethyl)benzamide.

-

Cyclization : Heating in acetic anhydride forms benzoxazinone intermediate.

-

Aminolysis : Treatment with ammonium hydroxide yields this compound .

Critical Parameters

Oxidative Bromination of 3,4-Dihydroquinazolinones

Patent literature describes bromine-mediated oxidation of 3,4-dihydro-2(1H)-quinazolinones to introduce bromine at the C3 position . For this compound, this method requires a pre-existing ethyl group at C2.

Protocol from CA1046063A

-

Starting Material : 2-ethyl-3,4-dihydro-1H-quinazolin-4-one.

-

Reagents : Bromine (2 eq), NaOMe (1.5 eq), methanol.

-

Conditions : Reflux (6 h), followed by neutralization with NaHCO₃ .

-

Yield : 68–72%.

Mechanistic Insight : Bromine generates a bromonium ion intermediate, leading to C–Br bond formation at the ethyl group’s terminal carbon.

Copper-Catalyzed Amination and Bromoethylation

Amination of 2-chloroquinazolin-4-one with 1-bromoethylamine under copper catalysis offers a direct route. This method, adapted from , uses Cu(OAc)₂ in DMSO to facilitate cross-coupling.

Optimized Conditions

-

Catalyst : Cu(OAc)₂ (10 mol%).

-

Ligand : 1,10-Phenanthroline (20 mol%).

-

Yield : 55–60%.

Limitations : Requires pre-synthesized 2-chloroquinazolin-4-one, adding synthetic steps.

Comparative Analysis of Methods

| Method | Starting Materials | Key Reagents | Yield | Complexity |

|---|---|---|---|---|

| Niementowski + Brom. | Anthranilic acid, Br₂ | NaOMe, MeOH | 65% | Moderate |

| SNAr Reaction | ortho-F-benzamide | Cs₂CO₃, DMSO | 70% | High |

| Acylative Closure | 1-Bromoethyl acyl chloride | Ac₂O, NH₄OH | 60–70% | Moderate |

| Oxidative Brom. | 3,4-Dihydroquinazolinone | Br₂, NaOMe | 68–72% | Low |

| Cu-Catalyzed Am. | 2-Chloroquinazolinone | Cu(OAc)₂, DMSO | 55–60% | High |

Chemical Reactions Analysis

Types of Reactions: Compound “2-(1-bromoethyl)-1H-quinazolin-4-one” undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of cobalt.

Reduction: Reduction reactions can convert the compound to lower oxidation states.

Substitution: The compound can undergo substitution reactions where ligands attached to the cobalt center are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Ligand exchange reactions can be facilitated using various ligands like phosphines or amines under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of cobalt complexes, while reduction may produce lower oxidation states .

Scientific Research Applications

Anticancer Properties

Quinazolinone derivatives, including 2-(1-bromoethyl)-1H-quinazolin-4-one, have been extensively studied for their anticancer activities. Research indicates that various quinazolinone compounds exhibit cytotoxic effects against multiple cancer cell lines. For instance, studies have shown that certain derivatives can inhibit the growth of breast cancer, hepatocellular carcinoma, and promyelocytic leukemia cells. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways associated with cancer progression .

Antituberculosis Activity

The compound also shows promise as an antituberculosis agent. Quinazolinone derivatives have been synthesized and evaluated for their efficacy against multi-drug resistant strains of Mycobacterium tuberculosis. Some studies report that specific modifications to the quinazolinone structure enhance their activity against this pathogen .

Antimalarial Effects

In addition to anticancer and antituberculosis properties, quinazolinones have been identified as potential antimalarial agents. A phenotypic high-throughput screen led to the synthesis of quinazolinone derivatives that demonstrated significant activity against resistant malaria strains .

Antimicrobial Activity

Quinazolinone compounds also exhibit antimicrobial properties. Studies have shown that they possess antibacterial and antifungal activities, with some derivatives being more effective against gram-positive bacteria compared to gram-negative strains .

Synthesis Methodologies

The synthesis of this compound can be achieved through various methods:

- One-Pot Reactions : Recent advancements in synthetic methodologies involve one-pot reactions using o-amino benzamides and thiols, yielding quinazolin-4(3H)-ones with high efficiency and functional group tolerance .

- Transition-Metal-Free Routes : Efficient transition-metal-free routes have been developed for synthesizing quinazolinones via intermolecular annulation reactions. This approach simplifies the synthesis process while maintaining high yields .

Case Studies and Research Findings

Case Study 1: Anticancer Activity Evaluation

A study investigated a series of 2,3-dihydroquinazolin-4(1H)-one derivatives for their anticancer effects. The results indicated that several compounds exhibited significant cytotoxicity against various cancer cell lines, with some showing better efficacy than standard chemotherapeutics like gefitinib .

Case Study 2: Antituberculosis Screening

Another research effort focused on the synthesis of 2-styryl-quinazolinone derivatives specifically designed to target Mycobacterium tuberculosis. The study highlighted how structural modifications could enhance the compounds' efficacy against resistant strains, providing insights into structure-activity relationships (SAR) that guide future drug design .

Mechanism of Action

The mechanism by which compound “2-(1-bromoethyl)-1H-quinazolin-4-one” exerts its effects involves its interaction with specific molecular targets. The cobalt center plays a crucial role in binding to substrates and facilitating various chemical transformations. The pathways involved include coordination chemistry mechanisms where the compound acts as a Lewis acid, accepting electron pairs from donor molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the structural features, molecular weights, and key substituents of 2-(1-bromoethyl)-1H-quinazolin-4-one with related quinazolinone derivatives:

Q & A

Q. What are the established synthetic routes for 2-(1-bromoethyl)-1H-quinazolin-4-one, and what methodological considerations are critical for reproducibility?

The compound is synthesized via nucleophilic substitution reactions. For example, 2-(1-bromoethyl)-3-aryl-quinazolin-4(3H)-one (CAS: Not provided) reacts with 3-(aminomethyl)pyridine in anhydrous acetic acid under reflux conditions (8–12 hours). The product is isolated via recrystallization from ethanol . Key considerations include maintaining anhydrous conditions to avoid hydrolysis of the bromoethyl group and optimizing reaction time to balance yield and purity.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound derivatives?

- NMR : H and C NMR are essential for confirming substituent positions and bromoethyl group integrity. For example, H NMR of analogous quinazolinones shows distinct peaks for methyl groups (δ 1.5–2.0 ppm) and aromatic protons (δ 7.0–8.5 ppm) .

- X-ray crystallography : Monoclinic crystal systems (e.g., space group ) with unit cell parameters (e.g., Å, Å) provide definitive structural validation. Data collection via Bruker SMART CCD area detectors and refinement using least-squares methods (R factor < 0.05) ensure accuracy .

Q. What structural features of this compound influence its reactivity in medicinal chemistry applications?

The bromoethyl group at position 2 acts as a leaving group, enabling nucleophilic substitution (e.g., with amines or thiols) to generate bioactive derivatives. The quinazolin-4-one core provides a planar aromatic system for π-π stacking interactions in target binding .

Q. Which derivatives of this compound are commonly studied, and what are their synthetic applications?

- CXCR3 antagonists : N-{1-[3-(4-ethoxyphenyl)quinazolin-4(3H)-one-2-yl]-ethyl}-N-pyridin-3-ylmethyl acetamide derivatives are synthesized via condensation with (4-trifluoromethoxyphenyl)acetic acid .

- Dibrominated analogs : 6,8-Dibromo derivatives are prepared using bromine or N-bromosuccinimide under controlled temperatures (0–5°C) to avoid over-bromination .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?

- Solvent selection : Glacial acetic acid enhances electrophilicity of the bromoethyl group, while DMF may promote unwanted ring-opening.

- Temperature control : Reflux at 110–120°C maximizes substitution efficiency without decomposing the quinazolinone core .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) separates unreacted starting materials from the product .

Q. What analytical strategies resolve contradictions in spectral data for this compound derivatives?

- Mass spectrometry : High-resolution ESI-MS confirms molecular formulas (e.g., [M+H] at 317.18 for CHBrNO) to distinguish isomers .

- DSC/TGA : Thermal analysis identifies polymorphic forms or solvent residues that may skew NMR/X-ray data .

- Triangulation : Cross-validate NMR, IR, and crystallographic data to resolve ambiguities (e.g., distinguishing axial vs. equatorial substituents) .

Q. What mechanistic insights explain the biological activity of this compound derivatives in receptor antagonism?

Derivatives like 3-(aryl)-2-{1-[(pyridin-3-ylmethyl)amino]-ethyl}-quinazolin-4(3H)-one act as CXCR3 antagonists by binding to the receptor’s hydrophobic pocket via the quinazolinone core, while the bromoethyl-derived side chain blocks ligand entry . Computational docking (e.g., AutoDock Vina) and mutational studies validate binding modes .

Q. How does crystallographic data inform the design of this compound-based drug candidates?

- Hydrogen bonding : The carbonyl oxygen at position 4 forms hydrogen bonds with target residues (e.g., Asp in CXCR3), as shown in crystal structures .

- Steric effects : Substituents at position 3 (e.g., aryl groups) influence dihedral angles (e.g., 5–10°) and steric hindrance, optimizing target selectivity .

Q. What alternative bromination strategies exist for modifying the quinazolinone scaffold without degrading the core structure?

- Electrophilic bromination : Use Br in acetic acid at 50°C for selective bromination at electron-rich positions (e.g., C6/C8) .

- Radical bromination : NBS/benzoyl peroxide under UV light enables regioselective bromination of alkyl side chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.